molecular formula C13H21NO4 B14043743 trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid

trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B14043743
M. Wt: 255.31 g/mol
InChI Key: QGUILIYSENMTGT-UWVGGRQHSA-N
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Description

trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: is a heterocyclic compound with a complex structure that includes a pyrrole ring fused to a cyclopentane ring. The compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects often involves its interaction with specific enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in various biochemical pathways .

Comparison with Similar Compounds

  • trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid
  • trans-2-(±)-Octahydrocyclopenta(b)pyrrole-2-carboxylic Acid Hydrochloride

Uniqueness: Compared to similar compounds, trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid offers a unique combination of stability and reactivity due to the presence of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10-/m0/s1

InChI Key

QGUILIYSENMTGT-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O

Origin of Product

United States

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